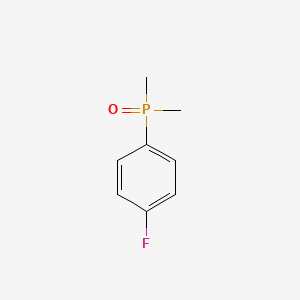

1-(Dimethyl-phosphinoyl)-4-fluoro-benzene

Vue d'ensemble

Description

1-(Dimethyl-phosphinoyl)-4-fluoro-benzene, also known as DFP, is a chemical compound that is widely used in scientific research for its unique properties. DFP is a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. Due to its ability to inhibit acetylcholinesterase, DFP has been used in numerous studies to investigate the role of acetylcholine in various physiological and biochemical processes.

Applications De Recherche Scientifique

Chemical Reactions and Mechanisms

- Aromatic Nucleophilic Substitution : 1-(Dimethyl-phosphinoyl)-4-fluoro-benzene is used in aromatic nucleophilic substitution reactions. For example, dimethyl(trimethylsilyl)phosphane substitutes fluorine in various fluorobenzenes, including 1-(dimethylphosphanyl)-3-fluorobenzene and 1-(dimethylphosphanyl)-2-fluorobenzene. These reactions show substrate selectivity and regioselectivity, indicating the utility of 1-(Dimethyl-phosphinoyl)-4-fluoro-benzene in specialized chemical syntheses (Goryunov et al., 2010).

Synthesis and Properties

- Fluorescent Properties and Synthesis : The compound plays a role in synthesizing benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones. These substances exhibit notable fluorescent properties and have been studied for their cytotoxic effects on various human and animal cell lines, showing potential applications in bioimaging and medical research (Politanskaya et al., 2015).

Photoreactions

- Photo-Arbuzov Reactions : In the field of photochemistry, 1-(Dimethyl-phosphinoyl)-4-fluoro-benzene-related compounds are involved in Photo-Arbuzov reactions. For instance, dimethyl benzyl phosphite, closely related to 1-(Dimethyl-phosphinoyl)-4-fluoro-benzene, undergoes photoreactions to form products like dimethyl benzylphosphonate, indicating its role in photochemical synthesis processes (Ganapathy et al., 1999).

Propriétés

IUPAC Name |

1-dimethylphosphoryl-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTDYQNCOPRHER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dimethyl-phosphinoyl)-4-fluoro-benzene | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3016365.png)

![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)nicotinamide](/img/structure/B3016370.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B3016374.png)

![N-(3-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3016385.png)

![2-(3-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B3016386.png)